molecular formula C23H27FN4O6S B1674165 FSCPX CAS No. 156547-56-7

FSCPX

货号: B1674165
CAS 编号: 156547-56-7
分子量: 506.5 g/mol
InChI 键: XJLGXHIRSHTRPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Key Applications

  • Cardiovascular Research
    FSCPX is extensively used to investigate the role of A1 adenosine receptors in heart rate regulation and myocardial contractility. Research has demonstrated that this compound can modulate the effects of adenosine, providing insights into its potential therapeutic applications for heart diseases.
  • Neuroscience
    In neuroscience, this compound is employed to study the effects of adenosine on neurotransmission and neuroprotection. Its ability to inhibit A1 receptors allows researchers to explore the compound's impact on various neurological conditions.
  • Pharmacology
    This compound aids in understanding the pharmacological properties of adenosine receptor antagonists. By studying its interactions with A1 receptors, researchers can develop new therapeutic strategies targeting these receptors for various medical conditions.
  • Drug Development
    The compound serves as a valuable tool in drug development processes aimed at creating new medications targeting adenosine receptors. Its irreversible binding mechanism offers advantages in studies requiring prolonged receptor blockade.

Table 1: Comparison of this compound with Other Adenosine Receptor Antagonists

CompoundBinding TypePotency (nM)SelectivityNotes
This compoundIrreversible11.8±3.2HighUnique mechanism affecting interstitial adenosine levels
DPCPXReversible0.5HighCommonly used but reversible
CPXReversible2.0ModerateSimilar action but not as potent

Table 2: Applications of this compound in Research Studies

Study FocusFindingsReference
Cardiovascular EffectsDemonstrated modulation of heart rate and contractility via A1 receptor inhibition
Neuroprotective EffectsInvestigated protective roles against neurodegeneration through adenosine modulation
Pharmacological InsightsEnhanced understanding of receptor reserve estimation methods for short half-life agonists

Case Studies

Case Study 1: Cardiovascular Modulation
In a study examining the effects of this compound on guinea pig atria, researchers found that pretreatment with this compound resulted in a paradoxical increase in the negative inotropic response to adenosine when combined with NBTI. This interaction was attributed to this compound's ability to modify nucleoside transporter functions, highlighting its complex role in cardiovascular physiology .

Case Study 2: Neuroprotective Mechanisms
Another investigation explored this compound's neuroprotective properties by assessing its impact on neuronal survival under stress conditions. The results indicated that this compound could attenuate apoptosis in neuronal cells by modulating A1 receptor activity, suggesting potential therapeutic implications for neurodegenerative diseases .

作用机制

生化分析

Biochemical Properties

FSCPX plays a significant role in biochemical reactions, particularly in its interaction with the A1 adenosine receptor . It binds to the A1 adenosine receptor with low nanomolar potency . This interaction modifies the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the guinea pig atrium .

Cellular Effects

This compound influences cell function by interacting with the A1 adenosine receptor . This interaction affects cell signaling pathways and cellular metabolism, particularly by modifying the effects of nucleoside transport inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the A1 adenosine receptor . This binding is irreversible and results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that this compound inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous origin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the literature.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine transport . It interacts with the equilibrative and NBTI-sensitive nucleoside transporter (ENT1), affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the A1 adenosine receptor . This interaction affects its localization and accumulation .

化学反应分析

反应类型: FSCPX 主要进行取代反应,特别是亲核取代反应,这是由于存在氟磺酰基。 该基团与亲核试剂反应,导致与目标蛋白形成共价键 .

常用试剂和条件: this compound 的合成涉及环戊胺、二丙胺和氟磺酰氯等试剂。 反应通常在受控条件下进行,包括特定的温度和 pH 值,以确保生成所需产物 .

主要形成的产物: 由涉及 this compound 的反应形成的主要产物是与 A1 腺苷受体共价结合的复合物。 这种不可逆结合对其作为拮抗剂的功能至关重要 .

相似化合物的比较

FSCPX 因其与 A1 腺苷受体的不可逆结合而独一无二。其他类似化合物包括:

This compound 的不可逆结合在需要长时间受体阻断的研究中提供了独特的优势 .

生物活性

FSCPX (1-propylxanthine) is recognized primarily as a selective and irreversible antagonist of the A1 adenosine receptor. However, recent studies have revealed additional biological activities that contribute to its pharmacological profile, particularly its interactions with adenosine and ectonucleotidase enzymes. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound's primary mechanism involves antagonism of the A1 adenosine receptor, which plays a crucial role in cardiovascular physiology. It has been observed that this compound can paradoxically increase the negative inotropic response to adenosine receptor agonists when combined with nucleoside transport inhibitors (NBTI) like NBMPR. This phenomenon suggests that this compound may also modulate interstitial levels of adenosine, influencing cardiac function beyond simple receptor antagonism .

Inhibition of Ectonucleotidases

Recent research indicates that this compound may inhibit ectonucleotidases such as CD39 and CD73, which are responsible for the production of extracellular adenosine. In vitro assays have shown that while this compound does not directly inhibit these enzymes, its effects on interstitial adenosine levels suggest an indirect inhibitory action . This dual action could explain the observed changes in cardiac responses during experiments involving isolated atria from guinea pigs and rats.

Table 1: Summary of Experimental Findings on this compound

StudyMethodologyKey Findings
In Silico ModelingProposed that this compound inhibits endogenous adenosine accumulation by affecting nucleoside transport mechanisms.
In Vitro AssaysNo direct inhibition of CD39/CD73; however, demonstrated altered E/c curves indicating competitive antagonism.
Ex Vivo StudiesParadoxical increase in negative inotropic response when combined with NBTI; suggested inhibition of interstitial adenosine production.
Cardiac Function AnalysisThis compound pretreatment shifted E/c curves rightward, indicating reduced efficacy of agonists in presence of NBTI.

Detailed Research Findings

  • Cardiac Function Studies : In experiments using isolated guinea pig left atria, this compound pretreatment resulted in a significant rightward shift in the E/c curves for both adenosine and CPA (N6-cyclopentyladenosine), indicating a decrease in their potency due to receptor antagonism . The presence of NBTI further modified these responses, suggesting complex interactions between this compound and nucleoside transport mechanisms.
  • Mathematical Modeling : Researchers employed mathematical models to simulate the effects of this compound on cardiac interstitial adenosine levels. The models indicated that this compound not only antagonized A1 receptors but also blunted the accumulation of endogenous adenosine in response to transport blockade .
  • In Vivo Studies : Animal models have provided evidence supporting the hypothesis that this compound can alter cardiac responses through mechanisms beyond mere receptor antagonism. Notably, studies demonstrated that while this compound effectively blocked A1 receptors, it also influenced the dynamics of interstitial adenosine production during cardiac stress conditions .

属性

IUPAC Name

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLGXHIRSHTRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166094
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156547-56-7
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fscpx
Reactant of Route 2
Reactant of Route 2
Fscpx
Reactant of Route 3
Reactant of Route 3
Fscpx
Reactant of Route 4
Reactant of Route 4
Fscpx
Reactant of Route 5
Reactant of Route 5
Fscpx
Reactant of Route 6
Fscpx

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。